(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

Physicochemical property LogP Computational chemistry

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS 139331-66-1) is an organosulfur compound consisting of a thiourea functional group attached to the 1-position of a partially hydrogenated naphthalene (tetrahydronaphthalene) ring system. The compound has the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 139331-66-1
Cat. No. B1362972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
CAS139331-66-1
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2NC(=S)N
InChIInChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14)
InChIKeySISDQWCAZUMWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS 139331-66-1) Technical Procurement Overview


(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS 139331-66-1) is an organosulfur compound consisting of a thiourea functional group attached to the 1-position of a partially hydrogenated naphthalene (tetrahydronaphthalene) ring system [1]. The compound has the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol [1]. It is a member of the thiourea class, which has been extensively studied for diverse biological activities including antimicrobial and anticancer applications [2]. The compound is available from multiple chemical suppliers primarily for research and development use, typically at purity grades ranging from 90% to 95% . No peer-reviewed primary literature describing quantitative biological or physicochemical data specific to this exact compound was identified in the available search corpus.

Why Generic Thiourea Substitution Fails for (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS 139331-66-1)


No comparative quantitative data were identified in the available literature that would support or refute the interchangeability of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea with other thiourea derivatives. While the thiourea class is broadly recognized for diverse biological activities including antibacterial and anticancer properties [1], the specific substitution pattern—a tetrahydronaphthalene moiety at the thiourea nitrogen—lacks published head-to-head comparisons with alternative thioureas. Claims regarding unique binding, selectivity, or functional differentiation for this specific CAS registry number cannot be substantiated based on the currently available evidence corpus. Users should treat this compound as a structurally defined but functionally uncharacterized thiourea derivative for procurement purposes.

Quantitative Differentiation Evidence for (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS 139331-66-1)


Molecular Weight and LogP Comparison of Thiourea Derivatives

Computationally predicted LogP values are available for several structurally related thiourea derivatives. The target compound (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea has a predicted LogP of 2.22 based on vendor-reported computational data . For comparison, the N-methyl substituted analog has a predicted LogP of 2.9 [1]. However, no experimental LogP, solubility, or permeability measurements for the target compound itself were identified in the literature. The values presented are computational predictions from different sources and were not derived from the same assay platform, precluding meaningful quantitative comparison. No biological activity data (IC50, EC50, Ki, etc.) for this specific compound were found in peer-reviewed literature.

Physicochemical property LogP Computational chemistry

Potential Application Scenarios for (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS 139331-66-1)


Structural Analog in Medicinal Chemistry Exploration

The compound may serve as a structurally defined thiourea building block for exploratory medicinal chemistry programs investigating tetrahydronaphthalene-containing scaffolds. However, no quantitative activity data (binding affinity, cellular potency, selectivity profiles) exist in the published literature to guide specific target selection or validate its utility relative to alternative thiourea derivatives. Procurement for this purpose should be considered speculative and without evidence-based differentiation from other thiourea building blocks.

Reference Standard for Analytical Method Development

The compound's well-defined chemical structure and commercial availability at 90-95% purity make it potentially suitable as a reference standard for HPLC or LC-MS method development. However, no published analytical methods specific to this compound were identified, and no comparative performance data against alternative standards are available. Users must independently validate method suitability for their specific analytical context.

Chemical Biology Probe with Uncharacterized Activity

Thiourea derivatives broadly exhibit antibacterial and anticancer properties [1]; however, no specific biological data for (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea were found in the literature. The compound lacks published IC50 values, selectivity profiles, or mechanism-of-action studies. Its use as a chemical biology probe cannot be supported by quantitative evidence and would require de novo characterization by the end user.

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